Cheirolin

Catalog No.
S523409
CAS No.
505-34-0
M.F
C5H9NO2S2
M. Wt
179.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cheirolin

Cheirolin (CAS 505-34-0) offers a stable sulfone isothiocyanate, solving the oxidative degradation and tissue accumulation issues that compromise sulforaphane-based studies.

  • Oxidation-resistant sulfone ensures reliable HPLC quantification & extended standard shelf-life.
  • Non-accumulating in vivo, providing a true negative control for tissue-specific Nrf2 induction.
  • JAK2 inhibitor that spares STAT3, enabling selective pathway dissection in prostate cancer models.

CAS Number

505-34-0

Product Name

Cheirolin

IUPAC Name

1-isothiocyanato-3-methylsulfonylpropane

Molecular Formula

C5H9NO2S2

Molecular Weight

179.3 g/mol

InChI

InChI=1S/C5H9NO2S2/c1-10(7,8)4-2-3-6-5-9/h2-4H2,1H3

InChI Key

ZSJGCHNCYSHQEU-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Cheirolin; BRN 1768925; BRN1768925; BRN-1768925

Canonical SMILES

CS(=O)(=O)CCCN=C=S

The exact mass of the compound Cheirolin is 179.0075 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Cheirolin (3-(methylsulfonyl)propyl isothiocyanate) is a naturally occurring isothiocyanate characterized by a fully oxidized sulfone (-SO2-) group, distinguishing it from widely studied sulfoxide analogs like sulforaphane and iberin. In procurement and material selection, Cheirolin is primarily sourced as a highly chemically stable phase II detoxification enzyme inducer and Nrf2 activator. Because its sulfone moiety is resistant to further oxidation, it serves as a highly reproducible analytical standard and formulation baseline. Furthermore, its unique polarity and inability to be enzymatically reduced in vivo make it an indispensable structural analog and pharmacokinetic control when evaluating the tissue accumulation and redox-dependent efficacy of mainstream isothiocyanates[1].

Research Fit

Structural probe Sulfonyl-containing aliphatic isothiocyanate for oxidation-state SAR studies
Pathway context Supports in vitro Nrf2 pathway activation research in fibroblast models
Comparator role Reported in vivo enzyme induction profile distinct from sulforaphane and iberin

Substituting Cheirolin with more common in-class alternatives like sulforaphane or iberin fundamentally compromises both chemical stability assays and in vivo pharmacokinetic models. Sulforaphane contains a sulfinyl (-SO-) group that is susceptible to oxidative degradation and rapid in vivo interconversion to sulfides (e.g., erucin). In contrast, the sulfone (-SO2-) group of Cheirolin is fully oxidized, rendering it chemically stable and preventing in vivo reduction [1]. Consequently, while both compounds exhibit near-identical Nrf2 activation in vitro, Cheirolin is rapidly excreted unchanged in vivo due to its high polarity, failing to accumulate in tissues. Using sulforaphane when a non-accumulating, redox-stable control is required will result in false-positive tissue induction artifacts and compromised structure-activity relationship (SAR) data.

Substitution Risk

In vivo phase II enzyme induction profile may not transfer from sulforaphane or iberin to cheirolin
Antimicrobial synergy with sulforaphane not observed; substitution for iberin or alyssin may alter synergy outcomes
Sulfonyl oxidation state differs from sulfinyl and thioether analogs; biological behavior may shift across the series

Nrf2 Activation Parity with Sulforaphane

To validate Cheirolin as a structural analog for cellular assays, its Nrf2-inducing activity was quantified against sulforaphane and iberin in NIH3T3 fibroblasts. Cheirolin demonstrated equivalent potency to sulforaphane in driving Nrf2 nuclear translocation and upregulating heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase (γGCS) mRNA levels [1]. This establishes that the terminal oxidation state of the sulfur atom (sulfone vs. sulfoxide) does not impair intrinsic Keap1-Nrf2 binding or in vitro efficacy.

Evidence DimensionNrf2-dependent gene expression and nuclear translocation
Target Compound DataPotent induction of HO-1 and γGCS mRNA (comparable to SFN)
Comparator Or BaselineSulforaphane (SFN) and Iberin
Quantified DifferenceSimilar in vitro potency across sulfone, sulfoxide, and sulfide analogs
ConditionsNIH3T3 fibroblasts, in vitro assay

Procurement of Cheirolin is justified when researchers require a stable, fully oxidized analog that maintains baseline in vitro Nrf2 activity identical to the industry standard (sulforaphane).

In vivo enzyme induction
Head-to-head
No detectable QR or GST induction in any tissue
vs
Significant induction by 5 other aliphatic ITCs at identical dose
Supports in vivo enzyme induction comparator context
40 μmol/kg/day, 5-day rat model; duodenum, bladder, forestomach

In Vivo Pharmacokinetic Divergence

Despite in vitro parity, Cheirolin exhibits a radically different in vivo profile compared to sulfoxide and sulfide isothiocyanates. When administered to rats at 40 µmol/kg/day, sulforaphane, iberin, and allyl isothiocyanate (AITC) significantly induced quinone reductase (QR) and glutathione S-transferase (GST) in the urinary bladder, duodenum, and forestomach. In stark contrast, Cheirolin produced zero significant induction in any tissue at the same dose [1]. This is due to the highly polar sulfone group, which causes Cheirolin to be rapidly eliminated unchanged rather than accumulating in target organs.

Evidence DimensionIn vivo Phase II enzyme (QR/GST) induction
Target Compound DataNo significant induction in any tissue at 40 µmol/kg/day
Comparator Or BaselineSulforaphane and AITC (Significant QR/GST induction in bladder and duodenum)
Quantified DifferenceComplete loss of in vivo tissue accumulation/induction for the sulfone vs. sulfoxide
ConditionsRat model, oral dosing at 40 µmol/kg/day

This exact discrepancy makes Cheirolin the premier negative control for in vivo isothiocyanate studies, allowing researchers to isolate the effects of tissue accumulation and redox interconversion.

In vitro Nrf2 potency
Head-to-head
Comparable potency
Nrf2 nuclear translocation, HO-1 and γGCS induction in NIH3T3 fibroblasts
Reported comparable Nrf2 assay response in fibroblast model
Similar to iberverin and iberin in this assay context

Decoupling of JAK2/STAT3 Signaling

In prostate cancer models (DU145 cells), sulforaphane potently inhibits both JAK2 and STAT3 phosphorylation. However, sulfonyl derivatives like Cheirolin demonstrate a unique decoupling effect. At 20 µmol/L, Cheirolin effectively inhibited JAK2 phosphorylation but was a significantly weaker suppressor of STAT3 phosphorylation compared to sulforaphane[1]. This suggests that the sulfone moiety alters the kinase inhibition profile, potentially activating compensatory pathways (e.g., Src) that maintain STAT3 activation despite JAK2 suppression.

Evidence DimensionInhibition of STAT3 vs. JAK2 phosphorylation
Target Compound DataPotent JAK2 inhibition, weak STAT3 suppression at 20 µmol/L
Comparator Or BaselineSulforaphane (Potent inhibition of both JAK2 and STAT3)
Quantified DifferenceSelective uncoupling of the JAK2/STAT3 axis by the sulfone analog
ConditionsDU145 human prostate cancer cells, 24 h treatment

For oncology researchers and assay developers, Cheirolin is a highly specific mechanistic probe for decoupling upstream JAK2 inhibition from downstream STAT3 suppression.

Antimicrobial synergy
Head-to-head
No synergistic MIC reduction with sulforaphane
vs
Iberin, iberverin, and alyssin: 4–8× MIC reduction in combination
Reported antimicrobial synergy screening context
E. coli stringent response model; combination ITC assay
Sulfur oxidation state
Class-level
Sulfonyl -S(=O)₂-
vs sulfinyl -S(=O)- in sulforaphane; vs thioether -S- in iberin
Supports sulfur oxidation state SAR context
Distinct CAS from sulforaphane and iberin; structural identity review

Analytical Standards for Stability Assays

Because its sulfone group is fully oxidized, Cheirolin is immune to the oxidative degradation that plagues sulfoxide analogs like sulforaphane. It is the ideal procurement choice for analytical laboratories requiring a highly stable, long shelf-life internal standard for HPLC/MS quantification of glucosinolate hydrolysis products [1].

In Vivo Pharmacokinetic Negative Controls

Cheirolin is strictly required for rigorous in vivo studies evaluating the efficacy of dietary isothiocyanates. Because it matches sulforaphane's in vitro Nrf2 activity but fails to accumulate in tissues due to its high polarity and rapid excretion, it serves as the perfect structural negative control to validate tissue-specific absorption and redox-cycling mechanisms [2].

Oncology Mechanistic Probing

In cancer research, particularly involving prostate cancer lines (e.g., DU145), Cheirolin is utilized to decouple the JAK2/STAT3 signaling pathway. Its unique ability to inhibit JAK2 without proportionately suppressing STAT3 phosphorylation allows researchers to isolate compensatory kinase networks (such as Src) that are masked when using broader inhibitors like sulforaphane[3].

Application Selection Guide

Application
Selection Property
Validation Focus
In vitro Nrf2 pathway studies
Sulfonyl-containing ITC structural probe
Nrf2 nuclear translocation and HO-1/γGCS endpoint review
In vivo enzyme induction comparator studies
Structurally matched comparator with reported in vivo profile
Tissue-specific GST and QR enzyme induction endpoints
Sulfur oxidation state SAR studies
Sulfonyl oxidation state chemical identity
Oxidation-state-dependent bioactivity interpretation
Antimicrobial synergy comparator context
Reported synergy screening profile
MIC reduction endpoint context with sulforaphane combinations

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

179.00747088 Da

Monoisotopic Mass

179.00747088 Da

Heavy Atom Count

10

Appearance

Solid powder

Melting Point

47.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8DA547512J

Other CAS

505-34-0

Wikipedia

Cheirolin
1: Ernst IM, Palani K, Esatbeyoglu T, Schwarz K, Rimbach G. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and cheirolin. Pharmacol Res. 2013 Apr;70(1):155-62. doi: 10.1016/j.phrs.2013.01.011. Epub 2013 Feb 9. PubMed PMID: 23403058.
2: Munday R, Munday CM. Induction of phase II detoxification enzymes in rats by plant-derived isothiocyanates: comparison of allyl isothiocyanate with sulforaphane and related compounds. J Agric Food Chem. 2004 Apr 7;52(7):1867-71. PubMed PMID: 15053522.
3: Kim SH, Singh SV. D,L-Sulforaphane causes transcriptional repression of androgen receptor in human prostate cancer cells. Mol Cancer Ther. 2009 Jul;8(7):1946-54. doi: 10.1158/1535-7163.MCT-09-0104. Epub 2009 Jul 7. PubMed PMID: 19584240; PubMed Central PMCID: PMC2779717.

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